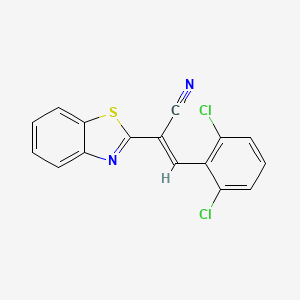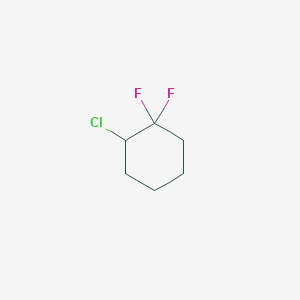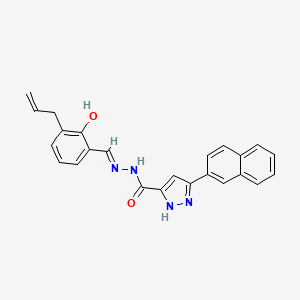![molecular formula C7H11NO4S B2722906 8,8-Dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid CAS No. 2241138-48-5](/img/structure/B2722906.png)
8,8-Dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8,8-Dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid” is a chemical compound with the CAS Number: 2241138-48-5 . Its IUPAC name is (1S,5S)-8-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid 8,8-dioxide . The molecular weight of this compound is 205.23 .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11NO4S/c9-6(10)7-2-1-4-8(5-3-7)13(7,11)12/h1-5H2,(H,9,10) .Chemical Reactions Analysis
The compound is part of the family of tropane alkaloids, which display a wide array of interesting biological activities . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis of Conformationally Constrained Dipeptide Isosteres : 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, derived from tartaric acid and various α-amino acids, are described as conformationally constrained dipeptide isosteres. These compounds have been synthesized using a novel strategy involving the transformation of amino acids into N-benzylamino alcohols, followed by condensation and oxidation processes (Guarna et al., 1999).
Development of a Conformationally Rigid Analogue of 2-Aminoadipic Acid : A new analogue of 2-amino-adipic acid, featuring an 8-azabicyclo[3.2.1]octane skeleton, has been synthesized. This compound was developed from dimethyl rac-2,5-dibromohexanedioate, demonstrating a unique approach to creating rigid molecular structures (Kubyshkin et al., 2009).
Creation of New Proline Analogues : The synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a new analogue of the amino acid proline with a bicyclic structure, has been described. This process utilizes simple, high-yielding transformations and accessible starting materials, highlighting the potential for creating novel amino acid derivatives (Casabona et al., 2007).
Synthesis of Enantiopure Bicyclic Pyrrolidine Derivatives : The creation of enantiomerically pure bicyclic pyrrolidine derivatives, used as chiral auxiliaries in Michael-type reactions, showcases the synthesis of complex organic molecules with specific stereochemistry (Martens & Lübben, 1991).
Construction of 6,8-Dioxabicyclo[3.2.1]octane Frameworks : The 6,8-dioxabicyclo[3.2.1]octane skeleton is a common structural motif in bioactive natural products. Various synthetic approaches to access this framework are surveyed, demonstrating its importance in the synthesis of complex natural products (Zhang & Tong, 2016).
Synthesis of New Enantiopure Bicyclic γ/δ-amino Acid : A novel enantiopure γ/δ-amino acid with a 3-aza-6,8-dioxabicyclo[3.2.1]octane structure has been synthesized, demonstrating the potential of these compounds in organic and peptidomimetic synthesis (Guarna et al., 2002).
Immunomodulatory Agents Dioxothiadiazabicyclo[3.3.0]octanes
: This study describes the synthesis of 6,8-dioxo-3-thia-1,7-diazabicyclo[3.3.0]octanes, showcasing their potential as immunomodulatory agents. The compounds were tested for their ability to stimulate T cells and activate macrophage oxidative metabolism, indicating biomedical applications (Refouvelet et al., 1994).
Safety and Hazards
Zukünftige Richtungen
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Despite this, most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . This area of research is expected to continue to be a focus in the future.
Eigenschaften
IUPAC Name |
8,8-dioxo-8λ6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c9-6(10)7-2-1-4-8(5-3-7)13(7,11)12/h1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAVFERODPJBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C1)S2(=O)=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d]thiazol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2722823.png)

![N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2722827.png)

![2-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2722829.png)
![3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2722831.png)

![4-fluoro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2722837.png)
![N-benzyl-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2722838.png)
![3-Benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2722841.png)

![N-[Cyano(cyclopropyl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide](/img/structure/B2722844.png)


